molecular formula C9H10ClF B3100491 2-Chloro-1-fluoro-4-isopropylbenzene CAS No. 1369946-74-6

2-Chloro-1-fluoro-4-isopropylbenzene

Cat. No.: B3100491
CAS No.: 1369946-74-6
M. Wt: 172.63 g/mol
InChI Key: PKJUHJHUTCAWSZ-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-isopropylbenzene is an organic compound with the molecular formula C9H10ClF. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting isopropylbenzene can then undergo halogenation reactions to introduce the chlorine and fluorine substituents.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-isopropylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the aromatic ring can be further substituted with different electrophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like chlorine (Cl2) and fluorine (F2) in the presence of catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen (H2) in the presence of palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, further halogenation can lead to multi-substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-1-fluoro-4-isopropylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-isopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the aromatic ring donates electrons to an electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-fluoro-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.

    2-Chloro-1-fluoro-4-ethylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.

    2-Chloro-1-fluoro-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

2-Chloro-1-fluoro-4-isopropylbenzene is unique due to the presence of the isopropyl group, which can influence the compound’s reactivity and physical properties. The combination of chlorine and fluorine substituents also adds to its distinct chemical behavior, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-1-fluoro-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJUHJHUTCAWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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